(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate
Overview
Description
(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate is an organic compound with the molecular formula C12H10N2O2. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a naphthyridine ring system fused with an acrylate moiety, making it a valuable scaffold for various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate typically involves the following steps:
Chemical Reactions Analysis
Scientific Research Applications
(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The naphthyridine ring system can bind to active sites of enzymes, inhibiting their activity. Additionally, the acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins . These interactions disrupt normal cellular processes, making the compound effective in various therapeutic applications.
Comparison with Similar Compounds
(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate can be compared with other naphthyridine derivatives such as:
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
2,7-Naphthyridine: Exhibits unique photophysical properties and is used in material science.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other naphthyridine derivatives .
Properties
IUPAC Name |
methyl (E)-3-(1,5-naphthyridin-3-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)5-4-9-7-11-10(14-8-9)3-2-6-13-11/h2-8H,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYEFBNBGNGPC-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=C(C=CC=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC2=C(C=CC=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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